2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid
Overview
Description
2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H8FNO4. It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid derivatives. One common method includes the following steps:
Nitration: Phenylacetic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination steps to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Major Products
Reduction: 2-(4-Fluoro-5-methyl-2-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets. For instance, the nitro group can be reduced to an amino group, which can then form amides with carboxylic acids. This process is crucial in the synthesis of various biologically active molecules. The compound’s effects are mediated through its ability to undergo chemical transformations that lead to the formation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Difluoro-2-nitrophenyl)acetic acid: Similar structure but with an additional fluoro group.
2-(4-Fluoro-2-nitrophenyl)acetic acid: Lacks the methyl group present in 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid.
2-(4-Fluoro-5-methylphenyl)acetic acid: Lacks the nitro group.
Uniqueness
This compound is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(4-fluoro-5-methyl-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-2-6(3-9(12)13)8(11(14)15)4-7(5)10/h2,4H,3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSYQTSSCMAZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248296 | |
Record name | Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-63-3 | |
Record name | Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-fluoro-5-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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